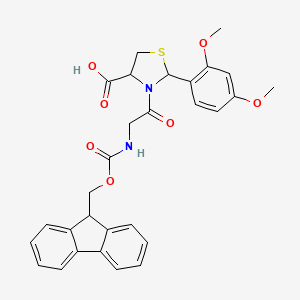

Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH” is a cysteine-based pseudoproline . It is compatible with standard Fmoc/tBu protocols and can be cleaved with 80% TFA in DCM . The product appears as a white to slight yellow to beige powder .

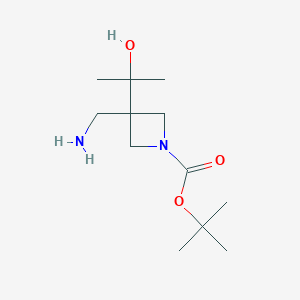

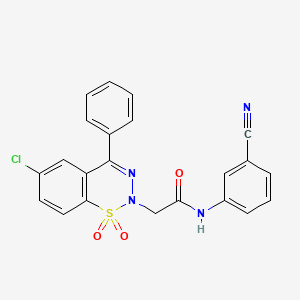

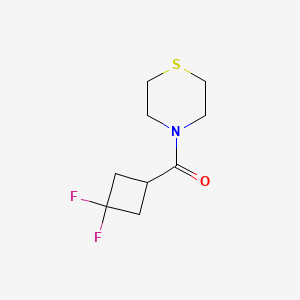

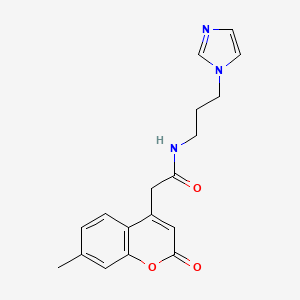

Molecular Structure Analysis

The molecular formula of “this compound” is C29H28N2O7S . Its molecular weight is 548.62 g/mol .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 548.62 g/mol . It appears as a white to slight yellow to beige powder .Aplicaciones Científicas De Investigación

HIV-1 Protease Inhibitors and N-hydroxyamino Acid Core Structure

Marastoni et al. (2001) developed peptidomimetics containing an N-hydroxyamino acid core structure, assessed for their inhibitory activity against HIV-1 protease and virus replication in cell culture. N-hydroxy Gly-containing pseudopeptides displayed modest inhibition, highlighting the potential of specific Fmoc-amino acids in therapeutic applications (Marastoni et al., 2001).

Novel Gly Building Units for Backbone Cyclization

Gazal et al. (2003) reported on novel building units for backbone cyclization featuring Fmoc-Nalpha[CH(R)CO2Al]Gly-OH, prepared by reductive alkylation. These units, containing various amino acid side chains, were incorporated into model backbone cyclic peptides, demonstrating their utility in peptide engineering (Gazal et al., 2003).

Pseudo-prolines for "Inaccessible" Peptides

Mutter et al. (1995) introduced pseudo-prolines (psi Pro) as a technique for temporary protection of serine, threonine, and cysteine side chains in Fmoc/tBu solid-phase peptide synthesis. This approach, by incorporating psi Pro dipeptides, enabled the solubilization of otherwise insoluble peptides, offering a strategy for synthesizing large peptides and facilitating convergent strategies (Mutter et al., 1995).

Peptide Ionophores and Cation-binding Properties

Crusi et al. (1995) synthesized a polycyclic peptide ionophore, demonstrating its beta-folded structure and complexation behavior towards various cations. This study exemplifies the design and synthesis of peptides with specific structural and functional properties, leveraging the versatility of Fmoc-amino acids (Crusi et al., 1995).

Propiedades

IUPAC Name |

2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O7S/c1-36-17-11-12-22(25(13-17)37-2)27-31(24(16-39-27)28(33)34)26(32)14-30-29(35)38-15-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-13,23-24,27H,14-16H2,1-2H3,(H,30,35)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNQHEPNNPDLEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide](/img/structure/B2775311.png)

![2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline](/img/structure/B2775313.png)

![2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2775314.png)

![1-[2-amino-4-(4-chlorophenyl)-5-pyrimidinyl]-2(1H)-pyridinone](/img/structure/B2775315.png)

![Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2775321.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2775326.png)

![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2775331.png)